6-(5-Fluoro-2-methylphenyl)pyridin-3-ol
Description
6-(5-Fluoro-2-methylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position and a substituted phenyl ring (5-fluoro-2-methylphenyl) at the 6-position of the pyridine core.
Properties
IUPAC Name |
6-(5-fluoro-2-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-3-9(13)6-11(8)12-5-4-10(15)7-14-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHBHAKJZCFNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692487 | |
| Record name | 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-07-9 | |
| Record name | 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol, often involves the use of fluorinating agents and specific reaction conditions. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods: Industrial production of fluorinated pyridines typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine makes the compound less reactive, but it can still undergo nucleophilic substitution reactions under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents and conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide, palladium on carbon (Pd/C), and ammonium formate are commonly used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the compound using Pd/C and ammonium formate yields specific fluorinated derivatives .
Scientific Research Applications
6-(5-Fluoro-2-methylphenyl)pyridin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are ongoing, focusing on its potential effects in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the 6-Position
The 6-position of pyridin-3-ol derivatives is critical for modulating biological activity and physicochemical properties. Key comparisons include:
- Electronic Effects: Fluorine’s electron-withdrawing nature may improve binding affinity in biological targets compared to non-halogenated analogs like 6-ethylpyridin-3-ol .
- Synthetic Utility : Hydroxymethyl and ethoxymethyl derivatives are intermediates in radiopharmaceutical synthesis (e.g., fluorine-18 labeling), whereas the target compound’s bulky phenyl group may limit such applications .
Key Research Findings
- Synthetic Challenges: Protection of the phenolic hydroxyl group (as in 6-(hydroxymethyl)pyridin-3-ol) is critical during derivatization, with trifluoroethyl protection yielding intermediates in moderate yields (41%) .
- Structure-Activity Relationships (SAR) : Lengthening the alkyl chain at the 6-position (e.g., ethyl to propyl) reduces neuroprotective efficacy, suggesting that bulky aryl groups (e.g., 5-fluoro-2-methylphenyl) may optimize steric and electronic interactions .
- Crystallographic Data : Fluorophenyl-pyridin-3-ol derivatives (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) form stable crystals, aiding in structural characterization and docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
